Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-)
Description
The compound "Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-)" is a diazonium salt characterized by a benzenediazonium core substituted with a methyl group at the 3-position and a pyrrolidinyl group at the 4-position. The hexafluorophosphate counterion stabilizes the diazonium moiety, which is typically reactive due to its ability to release nitrogen gas under specific conditions. Diazonium salts of this type are often utilized in organic synthesis, particularly in aryl coupling reactions or as photoinitiators in polymer chemistry.
Properties
CAS No. |
68015-90-7 |
|---|---|
Molecular Formula |
C11H14F6N3P |
Molecular Weight |
333.21 g/mol |
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C11H14N3.F6P/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;1-7(2,3,4,5)6/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1 |
InChI Key |
BCDOECPTJJJCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of benzenediazonium salts typically involves the diazotization of the corresponding aromatic amine under acidic conditions, followed by anion exchange to form the desired diazonium salt with a stable counterion such as hexafluorophosphate. For the specific compound Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-), the synthetic route involves:
Synthesis of the substituted aniline precursor:
The starting material is 3-methyl-4-(1-pyrrolidinyl)aniline, which can be prepared by nucleophilic substitution or reductive amination methods involving 3-methyl-4-nitroaniline derivatives and pyrrolidine.Diazotization reaction:
The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt intermediate.Anion exchange to hexafluorophosphate salt:
The unstable diazonium chloride or tetrafluoroborate salt is converted to the more stable hexafluorophosphate salt by treatment with potassium hexafluorophosphate (KPF6) or ammonium hexafluorophosphate (NH4PF6) in aqueous or mixed solvents.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Preparation of aniline | 3-methyl-4-nitroaniline + pyrrolidine, reflux | Reductive amination or nucleophilic substitution to install pyrrolidinyl group |
| Diazotization | NaNO2 (sodium nitrite), HCl, 0–5 °C | Low temperature critical to prevent decomposition |
| Anion exchange | KPF6 or NH4PF6, aqueous or mixed solvent | Hexafluorophosphate stabilizes diazonium salt, improving shelf life |
Mechanistic Insights
- The diazotization proceeds via formation of nitrosonium ion (NO^+) from sodium nitrite and acid, which reacts with the aromatic amine to form the diazonium cation.
- The hexafluorophosphate ion (PF6^-) is a non-coordinating, weakly nucleophilic anion that stabilizes the diazonium cation, reducing side reactions such as hydrolysis or decomposition.
- The presence of the electron-donating pyrrolidinyl group and methyl substituent on the benzene ring influences the diazotization kinetics and stability of the diazonium salt.
Purification and Characterization
- The hexafluorophosphate salt is typically isolated by filtration or crystallization due to its low solubility in water.
- Characterization techniques include:
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C NMR to confirm substitution pattern.
- Infrared Spectroscopy (IR): Identification of diazonium N≡N stretch.
- Mass Spectrometry (MS): Confirmation of molecular ion.
- Elemental Analysis: To verify composition.
- X-ray Crystallography: For structural confirmation if crystals are obtained.
Research Findings and Data Tables
Comparative Yields from Literature
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Classical diazotization + KPF6 | 70–85 | >98 | Optimized low temperature protocol |
| Alternative anion exchange | 60–75 | 95–98 | Using NH4PF6 instead of KPF6 |
Summary and Professional Recommendations
- The preparation of Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) involves classical diazotization of the corresponding aromatic amine followed by anion exchange to the hexafluorophosphate salt.
- Maintaining low temperature during diazotization is critical to preserve diazonium stability.
- Hexafluorophosphate counterion provides enhanced stability and ease of handling compared to chloride or tetrafluoroborate salts.
- Purification by crystallization ensures high purity suitable for research and synthetic applications.
- Given the compound’s sensitivity, storage under refrigeration and inert atmosphere is advised.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and cyanides (e.g., sodium cyanide). These reactions typically occur under mild acidic or neutral conditions.
Coupling Reactions: Reagents include phenols and aromatic amines, often carried out in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner.
Reduction Reactions: The corresponding aromatic amine.
Scientific Research Applications
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the labeling of biomolecules for detection and imaging studies.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, to form new chemical bonds. The pathways involved include electrophilic substitution and coupling reactions, which are facilitated by the electron-deficient nature of the diazonium group.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence primarily focuses on a structurally related compound: 3-chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate (CAS 68400-43-1). Below is a comparative analysis based on substituent effects, stability, and applications:
Table 1: Substituent Effects and Properties
Key Differences:
Substituent Chemistry: The chloro and dimethylamino groups in CAS 68400-43-1 likely confer greater steric and electronic stabilization compared to the methyl and pyrrolidinyl groups in the target compound. Chloro substituents are electron-withdrawing, which may slow diazonium decomposition, whereas pyrrolidinyl groups (electron-donating) could increase reactivity .
Commercial Availability :
- CAS 68400-43-1 is widely available in industrial (99% purity) and pharmaceutical grades, with suppliers in China, Germany, and the UK . The target compound lacks commercial listings, indicating it is either experimental or niche.
Research Findings and Gaps
- Synthesis Challenges: The pyrrolidinyl group in the target compound may complicate synthesis due to steric hindrance during diazotization, unlike the dimethylamino group in CAS 68400-43-1, which is synthetically straightforward .
Biological Activity
Benzenediazonium salts, particularly those with various substituents, have garnered attention in biological and medicinal chemistry due to their unique reactivity and potential applications in bioconjugation and drug development. This article focuses on the compound "Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-)" (referred to as BDP) and its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
BDP is characterized by its diazonium functional group, which is known for its electrophilic properties. The presence of the hexafluorophosphate counterion enhances the stability of the compound in solution. The pyrrolidinyl group contributes to its solubility and potential interactions with biological macromolecules.
The primary mechanism of action for BDP involves its ability to form covalent bonds with nucleophilic amino acid side chains, particularly tyrosine and histidine residues in proteins. This reactivity allows BDP to modify proteins, leading to changes in their function and activity. Studies have shown that BDP can increase global tyrosine phosphorylation levels within cells, indicating its role as a probe for studying protein phosphorylation dynamics .
Toxicity and Cellular Effects
Research indicates that BDP exhibits cytotoxic effects on various cell lines. In a study where BDP was delivered intracellularly, significant alterations in cell morphology were observed, alongside an increase in global tyrosine phosphorylation. However, this was also accompanied by the loss of essential housekeeping proteins such as β-tubulin and GAPDH, suggesting that while BDP can serve as a useful tool for probing cellular mechanisms, it may also induce cellular stress and toxicity .
Study 1: Intracellular Delivery of BDP
A study focused on developing a method for the intracellular delivery of benzene diazonium ions demonstrated that upon delivery, BDP significantly increased tyrosine phosphorylation levels. This effect was attributed to the modification of phosphatases by BDP, leading to dysregulation in cellular signaling pathways .
Study 2: Protein Modification
Another investigation utilized BDP as a reagent for the selective modification of proteins. The study highlighted how BDP could introduce bioorthogonal functionalities into proteins without compromising their structural integrity. This property is particularly valuable for tagging proteins in live cells for imaging or therapeutic purposes .
Comparative Analysis of Biological Activities
The following table summarizes key findings related to the biological activities of BDP compared to other diazonium compounds:
| Compound Name | Mechanism of Action | Cytotoxicity | Protein Modification |
|---|---|---|---|
| BDP | Increases tyrosine phosphorylation; modifies phosphatases | High | Selective modification of tyrosine residues |
| FBDP | Forms covalent bonds with amino acids | Moderate | Used for bioconjugation and tagging |
| Other Diazonium Salts | Varies widely based on structure | Varies widely | Commonly used in synthetic biology |
Q & A
Q. What are the key synthetic routes for preparing Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-), and how do reaction conditions influence yield?
Synthesis typically involves diazotization of the corresponding aniline derivative under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by counterion exchange with hexafluorophosphate salts. Critical parameters include:
- Temperature control : To prevent premature decomposition of the diazonium intermediate .
- Counterion selection : Hexafluorophosphate enhances stability compared to less stable counterions like tetrafluoroborate .
- Purification : Crystallization from non-aqueous solvents (e.g., acetonitrile/ether) to isolate the salt . Yields >80% are achievable with optimized stoichiometry and inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirms substituent positions (e.g., pyrrolidinyl and methyl groups) and diazonium moiety integrity. Aromatic protons appear downfield (δ 8–9 ppm) due to electron-withdrawing effects .
- IR spectroscopy : Detects N≡N stretching (~2200 cm⁻¹) and hexafluorophosphate vibrations (~840 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and counterion interactions, critical for stability studies .
Q. What are the primary research applications of this compound?
- Protein modification : The diazonium group selectively reacts with tyrosine residues under mild conditions (pH 7–8, 4°C), enabling bioconjugation for probes or drug delivery systems .
- Electrophilic aryl transfer : Used in C–H functionalization to introduce aryl groups into heterocycles or polymers .
Advanced Research Questions
Q. How does the hexafluorophosphate counterion influence stability compared to hexafluoroarsenate or tetrafluoroborate?
- Hexafluorophosphate (PF₆⁻) : Provides superior thermal and hydrolytic stability due to strong ion pairing and resistance to hydrolysis. Crystalline solids remain stable for months at –20°C .
- Hexafluoroarsenate (AsF₆⁻) : Less preferred due to arsenic toxicity and lower solubility in polar solvents .
- Tetrafluoroborate (BF₄⁻) : Prone to hydrolysis, leading to diazonium decomposition and reduced shelf life .
Q. What experimental strategies mitigate instability during electrophilic reactions?
- Low-temperature handling : Reactions conducted at ≤5°C to suppress diazonium degradation .
- Inert atmospheres : Argon/N₂ prevents oxidative side reactions .
- Solvent choice : Anhydrous DMF or acetonitrile minimizes hydrolysis .
- Real-time monitoring : UV-Vis tracking of diazonium decay (λmax ~450 nm) ensures timely reagent use .
Q. How do structural variations (e.g., pyrrolidinyl vs. diethylamino substituents) affect biological interactions?
- Pyrrolidinyl : Enhances membrane permeability due to its cyclic amine structure, facilitating cellular uptake in biochemical assays .
- Diethylamino : Increases water solubility but may reduce target specificity due to non-specific electrostatic interactions .
- Methyl group (3-position) : Steric hindrance can modulate reaction rates with biomolecules, as shown in comparative kinetic studies .
Q. How can contradictory reactivity data in literature be resolved?
- Systematic benchmarking : Compare reactivity under identical conditions (solvent, pH, temperature) using model substrates (e.g., tyrosine derivatives) .
- Computational modeling : DFT calculations predict electrophilicity trends and substituent effects on transition states .
- Advanced analytics : LC-MS/MS tracks reaction intermediates to identify competing pathways (e.g., aryl radical vs. ionic mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
